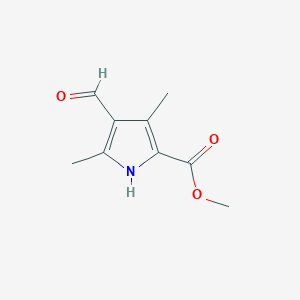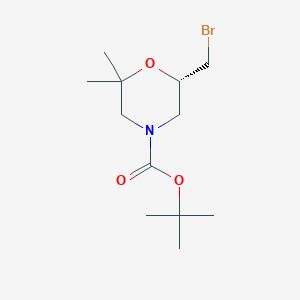
2-Bromo-4-(difluoromethyl)-1-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(difluoromethyl)-1-ethylbenzene is a chemical compound that is widely used in scientific research. It is also known by its chemical formula C9H9BrF2. This compound is a colorless liquid that is highly flammable and has a boiling point of 195-197°C. It is a halogenated aromatic compound that is used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene is not fully understood. However, it is believed to act as a halogenated aromatic compound that can undergo various chemical reactions, including nucleophilic substitution and electrophilic substitution. These reactions can lead to the formation of new compounds with unique properties and functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have low toxicity and does not cause significant harm to living organisms. It is also not known to cause any significant changes in biochemical or physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-4-(difluoromethyl)-1-ethylbenzene in lab experiments include its low toxicity, high purity, and availability. It is also relatively easy to synthesize and can be used in a wide range of research fields. However, the limitations of using this compound include its high flammability and potential for explosive reactions. It is also not suitable for use in certain types of experiments, such as those involving living organisms.
Zukünftige Richtungen
There are many future directions for research involving 2-Bromo-4-(difluoromethyl)-1-ethylbenzene. One potential area of research is the development of new synthetic methods and reactions using this compound. Another area of research is the development of new materials with unique properties using this compound as a starting material. Additionally, research can be conducted to explore the potential of this compound as a drug candidate for various diseases.
Synthesemethoden
The synthesis of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene can be achieved through several methods, including the reaction of 2-bromo-4-nitrotoluene with difluoromethyl magnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-(difluoromethyl)benzonitrile with ethylmagnesium bromide, followed by hydrolysis with aqueous acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethyl)-1-ethylbenzene has a wide range of applications in scientific research. It is commonly used in medicinal chemistry research to develop new drugs and treatments for various diseases. It is also used in material science research to develop new materials with unique properties. Additionally, this compound is used in organic synthesis research to develop new synthetic methods and reactions.
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZELZBNIQGKNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)





![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)


